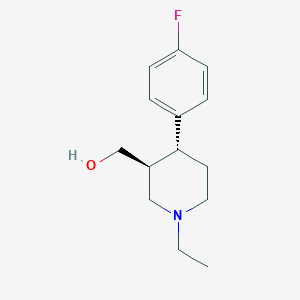

((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol

Vue d'ensemble

Description

((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C13H18FNO It is a piperidine derivative, characterized by the presence of a fluorophenyl group and a hydroxymethyl group attached to the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidine derivatives.

Reaction Conditions: The reaction conditions often involve the use of reducing agents, solvents, and catalysts to facilitate the formation of the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to the hydroxymethyl group.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nucleophiles (e.g., amines or thiols) can be used for substitution reactions.

Major Products:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Regeneration of the hydroxymethyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Overview

((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol is a piperidine derivative notable for its unique stereochemistry and functional groups, which include an ethyl group and a fluorophenyl moiety. Its molecular formula is C13H18FNO, and it has garnered attention in various fields, especially in medicinal chemistry and biological research. This article explores its applications across scientific research, particularly focusing on its synthesis, biological activity, and potential therapeutic uses.

Medicinal Chemistry

This compound is primarily investigated for its potential use in treating neurological and psychiatric disorders. Its structural similarity to known antidepressants like paroxetine suggests that it may interact with serotonin receptors, modulating their activity to produce antidepressant or anxiolytic effects.

Biological Studies

Research has focused on the biological activity of this compound, particularly its interaction with neurotransmitter systems. Studies indicate that it may influence serotonin metabolism and receptor activity, making it a candidate for further pharmaceutical development .

Chemical Manufacturing

In industrial settings, this compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals . Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitutions—enhances its utility in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have documented the effects of this compound on biological systems:

Study 1: Neurotransmitter Interaction

A study investigating the compound's interaction with serotonin receptors found that it could potentially enhance serotonergic signaling, similar to other SSRIs. This suggests its potential use in treating depression or anxiety disorders.

Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound aimed to minimize impurities during production. The findings indicated that adjusting reaction conditions significantly improved yield and purity.

Mécanisme D'action

The mechanism of action of ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol: A closely related compound with similar structural features.

N-Desmethyl Paroxol: Another piperidine derivative with comparable properties.

Paroxetine Hydrochloride Impurity I: A related compound used in pharmaceutical research.

Uniqueness: ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both an ethyl group and a fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol is a piperidine derivative characterized by its unique stereochemistry and functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to neurological and psychiatric disorders. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18FNO

- Molecular Weight : 219.29 g/mol

- CAS Number : 153888-27-8

The structure comprises a piperidine ring with an ethyl group and a 4-fluorophenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. It is hypothesized to modulate the serotonergic system, similar to N-desmethylparoxetine, a known metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine.

Key Mechanisms:

- Neurotransmitter Receptor Interaction : The compound may affect serotonin receptors, potentially leading to antidepressant or anxiolytic effects.

- Enzyme Modulation : It could interact with various enzymes involved in neurotransmitter metabolism, influencing their activity.

Biological Activity Studies

Research on this compound has indicated several areas of biological activity:

1. Neurological Effects

Studies have shown that compounds with similar structures often exhibit neuroprotective properties. For instance, piperidine derivatives are frequently explored for their potential in treating conditions like depression and anxiety.

2. Antidepressant Potential

Given its structural similarity to SSRIs, this compound is being investigated for its potential antidepressant effects. In vitro studies suggest it may enhance serotonergic transmission.

Table 1: Summary of Biological Activities

Synthesis and Purification

The synthesis of this compound typically involves the following steps:

Propriétés

IUPAC Name |

[(3S,4R)-1-ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO/c1-2-16-8-7-14(12(9-16)10-17)11-3-5-13(15)6-4-11/h3-6,12,14,17H,2,7-10H2,1H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPULMVDJJYGRIL-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901203149 | |

| Record name | (3S,4R)-1-Ethyl-4-(4-fluorophenyl)-3-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153888-27-8 | |

| Record name | (3S,4R)-1-Ethyl-4-(4-fluorophenyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153888-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R)-1-Ethyl-4-(4-fluorophenyl)-3-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Piperidinemethanol, 1-ethyl-4-(4-fluorophenyl)-, (3S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.